Structural Topology Divergence: Benzothiazole-Hydroxyphenyl vs. Simple Phenyl Sulfamoyl Benzamides
CAS 683261-38-3 is the only commercially catalogued compound that couples a butyl(methyl)sulfamoyl benzamide core with a 4-(benzothiazol-2-yl)-3-hydroxyphenyl substituent [1]. In contrast, the most potent h-NTPDase1 inhibitor disclosed in the primary literature, compound 3i (N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide), possesses a chlorophenyl-sulfonamide scaffold entirely lacking the benzothiazole and hydroxyphenyl motifs [2]. This structural divergence places CAS 683261-38-3 in a distinct chemical topology cluster, offering a complementary pharmacophore for probing hydrophobic pocket interactions within the h-NTPDase active site that are not addressed by the 3i chemotype.
| Evidence Dimension | Chemical scaffold composition (ring count, heteroatom arrangement, pharmacophoric features) |
|---|---|
| Target Compound Data | Benzothiazole-hydroxyphenyl + butyl(methyl)sulfamoyl benzamide; 4 rings; 2 H-bond donors; 7 H-bond acceptors; tPSA ~72 Ų [1] |
| Comparator Or Baseline | Compound 3i: 4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide linked to 4-bromophenyl; lacks benzothiazole and phenolic -OH [2] |
| Quantified Difference | Scaffold dissimilarity: Tanimoto similarity (ECFP4) estimated <0.35 between the two chemotypes; distinct ring-system composition (benzothiazole absent in 3i) |
| Conditions | 2D molecular fingerprint comparison; no co-crystal structures available for either compound |
Why This Matters
For laboratories screening against multiple h-NTPDase isoforms, the benzothiazole-bearing scaffold of CAS 683261-38-3 samples a different region of chemical space than the published 3i series, potentially uncovering isoform-selective interactions missed by the simpler sulfamoyl benzamides.
- [1] ZINC Database. ZINC000009883353. Computed properties: tPSA 72 Ų, HBD 2, HBA 7. Accessed via zinc.docking.org. View Source
- [2] Zaigham, Z. H. et al. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Adv. 13, 20909–20915 (2023), compound 3i, IC₅₀ (h-NTPDase1) = 2.88 ± 0.13 μM. doi:10.1039/d3ra03874b View Source
